1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one
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Overview
Description
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a piperazine moiety, and a phenoxybutanone structure, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one typically involves the acylation of piperazine with furan-2-carbonyl chloride, followed by the reaction with 4-phenoxybutanone. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the phenoxybutanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the phenoxybutanone moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as acetylcholinesterase, inhibiting their activity and thereby increasing the levels of neurotransmitters like acetylcholine.
Pathways Involved: By inhibiting acetylcholinesterase, the compound can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- N-(2-Furan-2-yl-1-(piperidine-1-carbonyl)-vinyl)-benzamide
- 4-Chloro-N-(2-Furan-2-yl-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide
Uniqueness: 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one stands out due to its unique combination of a furan ring, piperazine moiety, and phenoxybutanone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one |
InChI |
InChI=1S/C19H22N2O4/c22-18(9-5-14-24-16-6-2-1-3-7-16)20-10-12-21(13-11-20)19(23)17-8-4-15-25-17/h1-4,6-8,15H,5,9-14H2 |
InChI Key |
ISTQOHAIFQPNLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCOC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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